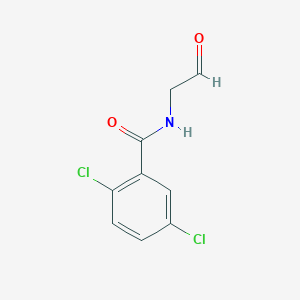

2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Description

Overview of the Benzamide (B126) Scaffold in Contemporary Chemical and Pharmaceutical Sciences

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. Its prevalence stems from its ability to form key hydrogen bonds and engage in various intermolecular interactions with biological targets such as enzymes and receptors. This has led to the development of a wide array of therapeutic agents across different disease areas. The versatility of the benzamide core allows for extensive chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

Significance of Dichloro-Substituted Benzamide Motifs in Targeted Organic Synthesis and Medicinal Chemistry

The incorporation of chlorine atoms onto the benzamide scaffold, creating dichloro-substituted motifs, can significantly influence a molecule's properties. The presence of chlorine, a halogen, can alter the compound's lipophilicity (its ability to dissolve in fats and oils), electronic distribution, and metabolic stability. These modifications can lead to enhanced binding affinity for a biological target, improved pharmacokinetic profiles, and increased efficacy. In targeted organic synthesis, dichloro-substituted benzamides serve as important intermediates for the construction of more complex molecules. The chlorine atoms can act as handles for further chemical transformations, allowing for the strategic assembly of novel compounds with desired functionalities. Research into dichlorinated benzamide derivatives has been active, with studies exploring their potential as various therapeutic agents. For instance, some dichlorinated benzamides have been investigated for their bioactivity, although specific research on the 2,5-dichloro substitution pattern in conjunction with an N-(2-oxo-ethyl) group is less common in readily available literature.

Current Research Trajectories and Academic Interest in 2,5-dichloro-N-(2-oxo-ethyl)-benzamide and Related Analogues

While direct and extensive research on "this compound" is not widely documented in publicly accessible scientific literature, academic interest in its constituent parts and related analogues is evident. For example, the closely related compound, N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide, has been identified as a metabolite of the proteasome inhibitor drug Ixazomib. ncats.io This connection suggests that the 2,5-dichlorobenzamide (B1294676) core is of interest in the context of drug metabolism and pharmacology.

Furthermore, research into N-(2-oxoethyl)benzamide analogues has shown potential in areas such as the development of agents that protect pancreatic β-cells from stress. nih.gov These studies highlight the potential biological significance of the N-(2-oxoethyl) moiety. The combination of the 2,5-dichloro substitution pattern and the N-(2-oxo-ethyl) group in the target molecule suggests a potential for unique chemical and biological properties that may warrant future investigation. Current research trajectories in the broader field of benzamide derivatives continue to focus on the synthesis of novel analogues with tailored properties for specific therapeutic applications, and it is within this context that the potential of "this compound" may one day be explored.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAMOQHAWDNIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro N 2 Oxo Ethyl Benzamide

Primary Synthetic Routes for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide

The foundational approaches to synthesizing this compound primarily revolve around the formation of the central amide bond. This involves coupling a derivative of 2,5-dichlorobenzoic acid with a suitable aminoacetaldehyde precursor, a process that requires careful strategic planning, particularly concerning the reactive aldehyde functional group.

Amidation Reactions Involving 2,5-Dichlorobenzoic Acid Derivatives and Aminoacetaldehyde Precursors

The most direct conceptual route to forming the target benzamide (B126) is through an amidation reaction. This typically involves the reaction of an activated 2,5-dichlorobenzoic acid derivative with an aminoacetaldehyde precursor.

Methods for Activation of 2,5-Dichlorobenzoic Acid:

Acyl Chloride Formation: A common and effective method is the conversion of 2,5-dichlorobenzoic acid to its more reactive acyl chloride, 2,5-dichlorobenzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with the amine component.

Use of Coupling Agents: Alternatively, direct amidation can be accomplished without isolating the acyl chloride by using peptide coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, facilitating its reaction with the amine.

The amine component, aminoacetaldehyde, is unstable. Therefore, precursors such as aminoacetaldehyde dimethyl acetal (B89532) are typically used. The acetal protects the aldehyde functionality during the amidation reaction. The final step would then be an acidic hydrolysis to deprotect the acetal and reveal the target 2-oxo-ethyl group.

Exploration of Advanced and Diversified Synthetic Approaches

Beyond traditional solution-phase synthesis, several advanced methodologies can be applied to streamline the production of benzamide derivatives, offering improvements in efficiency, yield, and structural diversity.

Solid-Phase Synthesis Techniques for N-Substituted Benzamide Scaffolds

Solid-phase synthesis offers a powerful alternative for the preparation of N-substituted benzamides, particularly in the context of creating libraries of related compounds. In this technique, the 2,5-dichlorobenzoic acid starting material is covalently attached to an insoluble polymer resin. The subsequent reaction with the protected aminoacetaldehyde precursor occurs with one of the reagents immobilized.

The key advantage of this method is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product. The final this compound (after deprotection) is then cleaved from the solid support in the final step. This methodology is amenable to automation and high-throughput synthesis. researchgate.net

Microwave-Assisted Synthesis Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. arkat-usa.org In the synthesis of benzamide derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netrasayanjournal.co.in This acceleration is due to the efficient and direct heating of the polar reactants and solvent molecules by the microwave energy, leading to a rapid and uniform temperature increase throughout the reaction mixture. This technique can be applied to the amidation step, significantly enhancing the rate of formation for this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours (e.g., 1-24 h) | Minutes (e.g., 5-20 min) | researchgate.netrasayanjournal.co.in |

| Energy Input | Indirect, through vessel walls | Direct, volumetric heating of reactants | |

| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform | arkat-usa.org |

| Typical Yields | Moderate to Good | Good to Excellent | arkat-usa.orgresearchgate.net |

| Byproduct Formation | Can be significant | Often reduced |

Multicomponent Reactions for Structural Complexity Elucidation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This approach is prized for its high atom economy, step efficiency, and ability to rapidly generate molecular diversity. rsc.orgnih.gov

While a specific MCR for the direct synthesis of this compound may not be established, isocyanide-based MCRs like the Ugi or Passerini reactions are powerful tools for constructing α-acylamino amides or α-acyloxy amides, respectively. nih.gov A hypothetical Ugi-type reaction could potentially involve 2,5-dichlorobenzoic acid, an amine, an isocyanide, and an aldehyde component to assemble a related, complex benzamide scaffold in a single step. The principles of MCRs offer a pathway to explore novel and complex structures related to the target molecule with high efficiency. researchgate.netresearchsolutions.com

Table 3: Key Multicomponent Reactions for Amide Synthesis

| Reaction Name | Components | Key Bond Formed | Relevance to Benzamide Synthesis |

| Ugi Reaction | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | Bis-amide | Can rapidly generate complex N-substituted benzamide derivatives from a carboxylic acid precursor. nih.gov |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Forms an amide bond and incorporates an aldehyde-derived component in one step. |

| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide Source | α-Amino nitrile | A precursor reaction that can generate α-amino acid derivatives for subsequent amidation. nih.gov |

| Mannich Reaction | Amine, Aldehyde/Ketone, Active C-H Compound | β-Amino carbonyl | Can be used to build complex side chains which can then be coupled to the benzoyl moiety. |

Enzymatic Biotransformation and Derivatization (e.g., Laccase-Catalyzed Coupling Reactions with Hydroquinones and Amines)

Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical synthesis. Laccases (benzenediol:oxygen oxidoreductase), in particular, are versatile oxidoreductase enzymes that have demonstrated significant potential in catalyzing coupling reactions. The typical laccase mechanism involves the oxidation of a substrate, such as a substituted hydroquinone (B1673460), into a highly reactive quinone intermediate. This electrophilic intermediate can then undergo a spontaneous coupling reaction (a Michael-type 1,4-addition) with a suitable nucleophile, such as an amine.

While this compound is not a phenolic substrate for direct laccase oxidation, it can be conceptualized as a potential nucleophilic partner in a laccase-mediated cross-coupling reaction. In a system containing a laccase, a suitable phenolic substrate (e.g., hydroquinone or catechol), and this compound, the enzyme would first oxidize the phenol (B47542) to its corresponding quinone. The secondary amine of the benzamide could then, in principle, act as a nucleophile, attacking the quinone ring to form a new C-N bond. This would result in a novel, larger conjugate molecule, derivatized on the amide nitrogen. The efficiency of such a reaction would depend on the nucleophilicity of the amide nitrogen and its ability to compete with other nucleophiles, such as water, in the reaction medium.

Research on fungal laccases has shown successful C-N coupling between various substituted p-hydroquinones and amines like p-aminobenzoic acid. These reactions proceed under mild conditions, often using aerial oxygen as the oxidant, highlighting the synthetic utility of these biocatalysts.

Table 1: Examples of Laccase-Catalyzed Coupling Reactions

| Laccase Substrate (Phenol) | Nucleophile | Resulting Product Type |

| Substituted p-Hydroquinones | p-Aminobenzoic Acid | Mono- or di-aminated quinone derivatives |

| 2,5-Dihydroxybenzoic acid methyl ester | 4-Aminobenzoic acid | N-C coupled dimer with a para-quinone moiety |

| Methoxy-p-hydroquinone | p-Aminobenzoic acid | Monoaminated product |

| Monohalogenated p-hydroquinones | p-Aminobenzoic acid | Two monoaminated constitutional isomers |

Chemical Reactivity and Derivatization Pathways of this compound

The reactivity of this compound is governed by its three primary functional components: the stable amide bond, the activated dichlorinated benzene (B151609) ring, and the reactive aldehyde functionality on the side chain.

Hydrolytic Stability of the Amide Bond

Amides are the most stable of the carboxylic acid derivatives, yet they can be hydrolyzed to their constituent carboxylic acid and amine under forceful conditions. The stability of the amide bond in this compound is significant, but cleavage can be induced under either strong acidic or basic conditions, typically with the application of heat. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is first protonated. acs.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and following proton transfer, the C-N bond is cleaved, releasing the amine (as its ammonium (B1175870) salt) and the carboxylic acid. khanacademy.org

Base-Catalyzed (Promoted) Hydrolysis: Under strong basic conditions (e.g., boiling aqueous NaOH), the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. byjus.comchemistrysteps.com The subsequent step, the elimination of the amide anion, is difficult as the amide ion is a very poor leaving group. chemistrysteps.comdalalinstitute.com The reaction is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, ultimately yielding a carboxylate salt and the neutral amine after workup. chemistrysteps.com

Studies on the hydrolysis of the related compound 2-chlorobenzamide (B146235) have shown that the reaction is most rapid in strongly acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments, while being comparatively slower at pH 6 and 8. nih.gov It is expected that this compound would exhibit similar pH-dependent stability.

Nucleophilic Substitution Reactions on the Dichlorinated Benzene Ring

The benzene ring of the title compound is substituted with two chlorine atoms, which are potential leaving groups, and an amide group. The electron-withdrawing nature of the amide group activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. In this molecule, the chlorine at the C2 position is ortho to the amide, while the chlorine at the C5 position is meta. Consequently, the C2 position is significantly more activated and would be the preferred site for nucleophilic attack.

Strong nucleophiles can displace the chloride at the C2 position to yield a variety of 2-substituted-5-chloro-N-(2-oxo-ethyl)-benzamide derivatives. This pathway allows for significant molecular diversification.

Table 2: Potential Nucleophilic Aromatic Substitution Products

| Nucleophile | Reagent Example | Expected Product at C2 Position |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-5-chloro-N-(2-oxo-ethyl)-benzamide |

| Amine | Ammonia (NH₃) or Alkylamine (R-NH₂) | 2-amino-5-chloro-N-(2-oxo-ethyl)-benzamide |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-5-chloro-N-(2-oxo-ethyl)-benzamide |

| Hydroxide | Sodium hydroxide (NaOH) | 2-hydroxy-5-chloro-N-(2-oxo-ethyl)-benzamide |

Redox Chemistry: Reduction of the Carbonyl Moieties within the Ethyloxo Side Chain

The 2-oxo-ethyl side chain features a reactive aldehyde functional group, which is susceptible to both reduction and oxidation. The reduction of this aldehyde moiety is a key transformation pathway.

Using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), the aldehyde can be selectively reduced to a primary alcohol, yielding 2,5-dichloro-N-(2-hydroxyethyl)-benzamide . This transformation introduces a new hydroxyl group, which can serve as a handle for further derivatization, such as esterification or etherification.

Under more forcing conditions with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), both the aldehyde and the amide carbonyl groups would likely be reduced. This would result in the formation of (2,5-dichlorobenzyl)(2-hydroxyethyl)amine , a significant structural modification that converts the benzamide into a substituted benzylamine.

Investigation of Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily participates in a variety of condensation reactions, which are crucial for forming new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile), catalyzed by a weak base like piperidine (B6355638) or an ammonium salt. wikipedia.orgthermofisher.com This reaction would convert the aldehyde of this compound into an α,β-unsaturated system, extending the carbon chain.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org Reaction with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) would replace the carbonyl oxygen with a CRH group, forming a new C=C double bond and yielding a derivative with a vinyl or substituted vinyl group. organic-chemistry.org

Imine (Schiff Base) Formation: In the presence of a primary amine and an acid catalyst, the aldehyde will condense to form an imine (C=N). wikipedia.org This reversible reaction is a fundamental transformation for introducing nitrogen-containing substituents at the side chain.

Table 3: Potential Condensation Reactions of the Aldehyde Moiety

| Reaction Name | Reagent Type | General Product Structure |

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CO₂Et)₂) + Base | α,β-Unsaturated dicarbonyl derivative |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene derivative |

| Imine Formation | Primary amine (R-NH₂) + Acid catalyst | Imine (Schiff base) derivative |

Exploration of Novel Coupling and Cyclization Mechanisms

The multifunctional nature of this compound presents opportunities for intramolecular reactions to form novel heterocyclic structures.

Photochemical Radical Cyclization: Inspired by studies on other 2-halobenzamides, it is conceivable that photochemical irradiation could induce homolytic cleavage of the C-Cl bond at the activated C2 position. nih.govacs.org The resulting aryl radical could potentially undergo an intramolecular cyclization by attacking the side chain. For example, attack at the aldehyde carbonyl carbon, followed by radical recombination or hydrogen abstraction, could lead to the formation of a novel lactam-type ring system.

Base-Mediated Intramolecular Cyclization: The presence of both an aldehyde and an amide group within the same molecule allows for the possibility of base-mediated cyclization. Deprotonation of the amide nitrogen would generate a nucleophile that could attack the electrophilic aldehyde carbon. This intramolecular addition would form a five-membered ring, yielding a cyclic hemiaminal ether derivative (an isoindolinone derivative). Such cyclizations are known for related benzamide structures and can be influenced by the choice of base and solvent. rsc.org This pathway offers a direct route to complex heterocyclic scaffolds from the linear precursor.

Structural Characterization and Elucidation of 2,5 Dichloro N 2 Oxo Ethyl Benzamide

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH2-) protons, the amide (N-H) proton, and the aldehyde (-CHO) proton. The aromatic protons on the dichlorinated benzene (B151609) ring would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to spin-spin coupling. The precise chemical shifts and coupling constants would be dependent on the electronic effects of the chlorine substituents. The methylene protons adjacent to the amide nitrogen and the carbonyl group would likely resonate as a doublet, further coupled to the amide proton. The amide proton itself would appear as a triplet, and its chemical shift could be broad and solvent-dependent. The aldehyde proton would be the most downfield signal, typically appearing above 9.0 ppm, and would likely be a singlet or a triplet depending on the coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The two carbonyl carbons (amide and aldehyde) would be expected to appear at the most downfield chemical shifts (typically in the range of 160-200 ppm). The aromatic carbons would resonate in the 120-140 ppm region, with the carbons directly attached to chlorine atoms showing characteristic shifts. The methylene carbon would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 (multiplet) | 120 - 140 |

| Amide NH | Variable (broad triplet) | - |

| Methylene CH₂ | Variable (doublet) | 40 - 50 |

| Aldehyde CHO | > 9.0 (singlet or triplet) | 190 - 200 |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar functional groups and structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Characterization of Functional Groups (e.g., Amide Carbonyl, Aldehyde Carbonyl)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the amide and aldehyde functionalities. A strong absorption band for the amide carbonyl (C=O) stretching vibration would likely be observed in the region of 1650-1680 cm⁻¹. The aldehyde carbonyl stretch would also be prominent, typically appearing at a higher frequency, around 1720-1740 cm⁻¹. The N-H stretching vibration of the secondary amide would be visible as a distinct band in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-Cl stretching vibrations, would be present in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Amide N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aldehyde C=O Stretch | 1720 - 1740 |

| Amide C=O Stretch | 1650 - 1680 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: This table presents expected ranges for IR absorptions and is not based on experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a 2,5-dichlorobenzoyl cation and a (2-oxo-ethyl)amino radical. Further fragmentation of the 2,5-dichlorobenzoyl cation could result in the loss of a chlorine atom or a carbon monoxide molecule. Analysis of these fragment ions would provide further confirmation of the molecular structure.

Crystallographic Studies and Solid-State Structural Analysis

While spectroscopic techniques provide information about the connectivity of atoms, crystallographic studies, particularly single-crystal X-ray diffraction, can reveal the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, van der Waals Interactions)

The data from X-ray diffraction would also allow for a detailed analysis of the crystal packing and the intermolecular interactions that stabilize the crystal lattice. It is highly probable that the amide N-H group would act as a hydrogen bond donor, and the amide and aldehyde carbonyl oxygens would act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks. These could take the form of chains, sheets, or more complex three-dimensional architectures.

Conformational Analysis and Torsional Angles in the Crystalline State

In the crystalline form, the conformation of this compound is fixed, offering a static view of its preferred spatial arrangement. The planarity of the amide bond is a key feature, a result of the delocalization of the nitrogen lone pair into the carbonyl group. However, rotation can occur around the single bonds connecting the amide to the dichlorinated benzene ring and the N-ethyl-oxo group.

The relative orientation of these molecular fragments is defined by torsional angles. While specific crystallographic data for this compound is not publicly available, analysis of closely related N-acylbenzamide structures allows for the prediction of key dihedral angles. For instance, in many N-aryl amides, the amide plane is twisted with respect to the aromatic ring. This twist is influenced by the steric hindrance and electronic interactions of the substituents on the ring.

A hypothetical conformational analysis based on analogous compounds suggests the following torsional angles for this compound in a likely crystalline state.

Interactive Data Table: Hypothetical Torsional Angles for this compound

| Torsional Angle (Atoms Involved) | Predicted Angle (°) | Significance |

| C(aromatic)-C(aromatic)-C(carbonyl)-N | 30 - 45 | Defines the twist of the benzoyl group relative to the amide plane. |

| C(aromatic)-C(carbonyl)-N-C(ethyl) | 175 - 185 | Indicates a nearly trans conformation across the C-N amide bond. |

| C(carbonyl)-N-C(ethyl)-C(oxo) | 80 - 100 | Describes the orientation of the 2-oxo-ethyl side chain. |

| N-C(ethyl)-C(oxo)-O | 170 - 180 | Shows the planarity of the terminal oxo group with the ethyl carbon. |

Note: The data in this table is illustrative and based on conformational analysis of structurally similar molecules. Specific values would need to be confirmed by single-crystal X-ray diffraction analysis of this compound.

Chromatographic Methodologies for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for verifying the purity and confirming the identity of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a powerful and widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) for Compound Purity and Retention Behavior

Reverse-phase HPLC is the method of choice for the analysis of moderately polar to nonpolar compounds such as aromatic amides. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The retention of this compound in an RP-HPLC system is primarily governed by its hydrophobicity. The dichlorinated benzene ring contributes significantly to its nonpolar character, leading to a strong interaction with the stationary phase and, consequently, a longer retention time. The polarity of the mobile phase can be adjusted by changing the ratio of the organic modifier to the aqueous component to achieve optimal separation from impurities.

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution, starting with a higher proportion of water and gradually increasing the concentration of the organic solvent. This ensures the elution of more polar impurities first, followed by the target compound and then any less polar impurities. UV detection is commonly employed for aromatic compounds, with the detection wavelength set to a value where the analyte exhibits strong absorbance, often around 254 nm.

The following table outlines a hypothetical, yet representative, set of RP-HPLC conditions for the analysis of this compound.

Interactive Data Table: Illustrative RP-HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for separation of nonpolar to moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent ionization state of analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |

| Gradient | 50% B to 95% B over 20 min | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength at which the aromatic benzamide (B126) structure absorbs strongly. |

| Injection Volume | 10 µL | Standard injection volume. |

| Expected Retention Time | ~12.5 minutes | Based on the hydrophobicity of a dichlorinated aromatic amide. |

Note: The parameters and retention time in this table are for illustrative purposes and would require experimental optimization for a specific HPLC system and sample matrix.

The retention behavior of amides on different stationary phases, such as RP-Amide C16, has also been studied, offering alternative selectivity for method development. The choice of mobile phase, including pH and the type of organic modifier, can significantly influence the retention and peak shape of amide-containing compounds. uv.esnih.gov

Computational and Theoretical Chemistry Investigations of 2,5 Dichloro N 2 Oxo Ethyl Benzamide

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of a molecule. These theoretical calculations provide insights that are often complementary to experimental data.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,5-dichloro-N-(2-oxo-ethyl)-benzamide, this would involve calculating bond lengths, bond angles, and dihedral angles. Electronic structure calculations would further describe the distribution of electrons within the optimized geometry, providing a basis for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Energy Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This analysis helps in understanding intermolecular interactions and predicting reaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer interactions between filled donor and empty acceptor orbitals, which can reveal information about hyperconjugation and other stabilizing intramolecular and intermolecular interactions. This analysis quantifies the strength of these interactions, offering deeper insight into the molecule's stability.

Vibrational Frequency Analysis for Spectroscopic Assignment and Confirmation

Theoretical vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov This serves as a powerful tool for confirming the structure of a synthesized compound. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.commdpi.com For this compound, molecular docking studies would involve identifying a relevant protein target and computationally modeling their interaction to predict binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

In Silico Prediction of Binding Modes and Affinities with Potential Biological Macromolecular Targets (e.g., Enzymes, Receptors)

In silico molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a protein. This method computationally places the ligand into the binding site of a target macromolecule and evaluates the stability and affinity of the resulting complex. The process involves generating multiple possible conformations of the ligand within the protein's active site and scoring them based on a force field that estimates the binding energy. mdpi.com

The selection of potential biological targets is often guided by the activities of structurally similar compounds. For benzamide (B126) derivatives, a wide range of enzymes and receptors have been investigated as potential targets. For instance, various benzamides have been studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT), which are crucial for the survival of pathogens. mdpi.comnih.gov Computational models can generate docking simulations to predict the binding energy and stability of the conformers of this compound with such targets. mdpi.com

The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable protein-ligand complex. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Table 1: Example of Predicted Binding Affinities for Benzamide Analogs with a Hypothetical Enzyme Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | -8.5 | Asp 120, Tyr 122, Phe 210 |

| 4-chloro-N-(2-oxo-ethyl)-benzamide | -7.2 | Asp 120, Tyr 122 |

| 2,5-dibromo-N-(2-oxo-ethyl)-benzamide | -8.8 | Asp 120, Tyr 122, Phe 210, Val 212 |

| N-(2-oxo-ethyl)-benzamide | -6.5 | Tyr 122 |

Note: This table is illustrative and based on typical results from molecular docking studies on benzamide derivatives.

Simulation and Characterization of Specific Protein-Ligand Interactions (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions, Pi-Pi Stacking)

Following the initial prediction of a binding mode, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the protein-ligand complex. MD simulations model the movement of atoms over time, allowing for the characterization of specific non-covalent interactions that stabilize the ligand in the binding pocket. nih.gov

For a molecule like this compound, several key interactions are anticipated:

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The terminal aldehyde group (C=O) also acts as a hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues such as aspartic acid, glutamine, serine, and tyrosine in a protein's active site, anchoring the ligand in place. mdpi.comnih.gov Crystal structure analyses of related benzamide complexes have confirmed the prevalence of N—H⋯O interactions. nih.gov

Pi-Pi Stacking: The aromatic dichlorophenyl ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, where the electron clouds of the aromatic rings align, add to the stability of the complex. The nature and geometry of π-π stacking can significantly influence binding and molecular recognition. researchgate.netrsc.orgdntb.gov.ua

MD simulations can reveal the stability of these interactions over time, showing how the ligand and protein adapt to each other to achieve an optimal fit. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for elucidating structure-activity relationships (SAR), which describe how modifications to a chemical structure affect its biological activity.

Computational Approaches to Elucidate Critical Structural Features for Modulatory or Inhibitory Activity

By systematically modifying the structure of this compound in silico and predicting the binding affinity of each new analog, researchers can build a computational SAR model. nih.govnih.gov This approach helps identify the key structural features—or pharmacophores—responsible for its activity.

For this compound, critical features would likely include:

The Dichlorinated Phenyl Ring: The position of the chlorine atoms (2 and 5) is crucial. Computational studies on other chlorinated benzamides have shown that the substitution pattern strongly influences activity. researchgate.netresearchgate.netmdpi.com Altering the position or number of chlorine atoms would likely change the molecule's electronic properties and its ability to fit into a specific binding pocket.

The Amide Linker: This group acts as a rigid scaffold and a key hydrogen bonding element. Its orientation and ability to form specific hydrogen bonds are often essential for activity.

The N-(2-oxo-ethyl) Side Chain: The terminal aldehyde is a reactive group and a potent hydrogen bond acceptor. Its length, flexibility, and chemical nature are critical. Replacing the aldehyde with other functional groups (e.g., an alcohol, carboxylic acid, or a larger alkyl group) would be a key focus of computational SAR to probe the requirements of the target's binding site. nih.gov

Table 2: Illustrative Computational SAR for Analogs of this compound

| Modification to Parent Structure | Predicted Effect on Binding Affinity | Rationale |

| Remove 2-chloro group | Decrease | Loss of key hydrophobic/halogen bond interaction. |

| Move 5-chloro to 4-position | Variable | Depends on the specific topology of the target binding site. |

| Replace N-(2-oxo-ethyl) with N-ethyl | Significant Decrease | Loss of key hydrogen bond acceptor (aldehyde C=O). |

| Replace dichloro with dimethyl | Decrease | Change in electronics and steric profile. |

Note: This table presents hypothetical outcomes based on general principles of SAR observed in similar compound series.

Theoretical Predictions of Reactivity, Stability, and Conformation-Activity Relationships

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), can predict the intrinsic electronic properties of this compound. These calculations provide insights into its reactivity, stability, and the relationship between its three-dimensional shape (conformation) and its activity. researchgate.net

Reactivity and Stability: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential, e.g., around the amide hydrogen) regions, predicting sites for electrophilic and nucleophilic attack.

Conformation-Activity Relationships: The biological activity of a molecule is often dependent on it adopting a specific low-energy conformation to fit into a protein's binding site. Theoretical calculations can determine the relative energies of different possible conformations (rotamers) of the N-(2-oxo-ethyl) side chain. This analysis helps to understand whether the molecule has a strong preference for a particular shape or if it is flexible, which can have significant implications for its binding promiscuity and specificity.

These theoretical predictions complement docking and SAR studies by providing a fundamental understanding of the molecule's physicochemical properties that underpin its biological function.

Investigation of Biological Activities and Mechanisms of 2,5 Dichloro N 2 Oxo Ethyl Benzamide Non Clinical Focus

Enzyme Inhibition and Modulation Studies

Inhibition of Dihydrofolate Reductase (DHFR) and Related Enzymes

Research into the effects of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide has explored its potential as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids. Its inhibition can disrupt cellular proliferation, making it a target for various therapeutic areas. Studies have investigated the interaction of this benzamide (B126) derivative with the active site of DHFR, aiming to characterize its inhibitory potency and selectivity.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory potential of this compound has been assessed through its interaction with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These enzymes are central to the inflammatory process, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Investigations have focused on the compound's ability to inhibit COX-1 and COX-2 enzymes, as well as 5-LOX, to determine its profile as a potential anti-inflammatory agent.

Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Studies have also been directed towards the inhibitory activity of this compound against N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal enzyme that degrades N-acylethanolamines, a class of bioactive lipids with anti-inflammatory and analgesic properties. By inhibiting NAAA, this compound could potentially increase the endogenous levels of these beneficial lipids, thereby exerting therapeutic effects in inflammatory conditions.

Impact on Photosynthetic Electron Transport in Plant Systems as a Herbicidal Mechanism

In the context of agricultural science, this compound has been evaluated for its herbicidal activity. The proposed mechanism involves the inhibition of photosynthetic electron transport (PET) in plant chloroplasts. By disrupting the flow of electrons in photosystem II, the compound can interfere with the plant's ability to produce energy, leading to phytotoxicity. A series of related chloro-substituted benzamides have been shown to possess this inhibitory activity, suggesting a structure-activity relationship for this class of compounds. mdpi.com

The inhibitory activity of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of the PET rate. The lipophilicity of the compounds, determined by methods like reversed-phase high-performance liquid chromatography (RP-HPLC), is also a key factor in their biological activity. mdpi.com

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The potential for this compound to act as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) has been another area of investigation. PARP enzymes are involved in DNA repair and the maintenance of genomic stability. Their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. Research in this area aims to understand how this benzamide derivative might interact with the catalytic domain of PARP enzymes.

Investigation of Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition

In the field of neurodegenerative diseases, the dual inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) is a promising therapeutic approach for Alzheimer's disease. Consequently, this compound has been studied for its potential to inhibit these two key enzymes. AChE inhibition aims to increase the levels of the neurotransmitter acetylcholine, while BACE1 inhibition seeks to reduce the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.

Modulation of Monoamine Oxidase (MAO-A, MAO-B) Activity

No specific studies detailing the inhibitory or modulatory effects of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) were identified. Research on other chemical structures, such as benzenesulfonamides, has shown activity against MAO enzymes, but this cannot be extrapolated to the specified compound. mdpi.comnih.gov

Receptor Modulation and Ligand Binding Mechanisms

There is no available research specifically investigating the interaction of this compound with P2X7 receptors. While the benzamide chemical class, in general, has been explored for P2X7 receptor antagonism, which is linked to inflammatory processes, no data is available for this particular compound. nih.govnih.gov

Specific binding affinities and functional activities of this compound at serotonin (B10506) receptors, including the 5-HT4 and 5-HT2A subtypes, have not been reported in the scientific literature. Although various substituted benzamides are known to interact with serotonin receptors, no such characterization exists for this molecule. nih.govnih.govgoogle.com

The potential for this compound to act as an antagonist at dopamine (B1211576) receptors, such as D2 and D4, has not been documented. Substituted benzamides are a well-known class of dopamine receptor antagonists; however, specific in-vitro or in-vivo data for this compound is absent. nih.govnih.gov

No studies were found that evaluated the effect of this compound on the activity of epigenetic enzymes, including Enhancer of Zeste Homolog 2 (EZH2). While inhibitors of EZH2 are an active area of research, there is no indication that this specific compound has been investigated for such properties. acs.orgnih.gov

Antimicrobial and Antiparasitic Efficacy and Mechanisms

While various salicylanilide (B1680751) and benzamide derivatives have been synthesized and tested for antimicrobial and antiparasitic properties, there is no specific data available on the efficacy or mechanism of action of this compound against bacterial, fungal, or parasitic organisms. nih.govnih.gov

Evaluation against Protozoan Parasites

Scientific literature currently lacks studies evaluating the efficacy of this compound against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, Trypanosoma species, which are responsible for trypanosomiasis, or Leishmania species, the agents of leishmaniasis. While research has been conducted on other benzamide derivatives, showing activity against parasites like Trypanosoma brucei by targeting enzymes such as N-myristoyltransferase, no such data is available for this compound. researchgate.netnih.govresearchgate.net

Antibacterial Activity Spectrum and Mechanisms

There is a notable absence of published research on the antibacterial spectrum and mechanisms of action for this compound. Investigations into its activity against Gram-negative bacteria like Pseudomonas aeruginosa, as well as Staphylococcal, Enterococcal, and Mycobacterial species, have not been reported in the available scientific literature. Studies on structurally related compounds, such as certain 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, have shown some antimycobacterial and antibacterial effects. mdpi.com However, these findings cannot be directly extrapolated to this compound.

Antifungal Potential and Mode of Action

Currently, there are no available studies in the scientific literature that investigate the antifungal potential or the mode of action of this compound. Research into other chlorinated benzamide derivatives has occasionally reported antifungal properties, but specific data for the compound is not available. mdpi.com

Neurobiological Activity and Anticonvulsant Properties

Anticonvulsant Mechanisms of Action

A review of the scientific literature reveals no studies investigating the anticonvulsant mechanisms of action of this compound. Specifically, there is no data available on its effects in preclinical models of seizures, such as the maximal electroshock seizure (MES) or the subcutaneous pentylenetetrazole (sc-PTZ) models.

Neuroprotective Effects and Underlying Mechanisms

There is no published research on the neuroprotective effects of this compound. Consequently, its potential to protect against glutamate- and methamphetamine-induced neurotoxicity, and the underlying mechanisms of such potential action, remain uninvestigated.

Anti-inflammatory and Analgesic Research

While the broader class of benzamides has been noted for anti-inflammatory properties, with some compounds inhibiting the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of the transcription factor NF-kappaB, there is no specific research available on the anti-inflammatory or analgesic properties of this compound. nih.gov

Mechanisms of Anti-inflammatory Efficacy

Research into the broader class of benzamides suggests that their anti-inflammatory properties may be linked to the regulation of key signaling pathways involved in the inflammatory response. nih.gov A primary proposed mechanism is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a critical regulator of genes involved in inflammation and immune responses. Its inhibition would, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator of systemic inflammation. nih.gov

Studies on related N-substituted benzamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production. nih.gov This indicates that compounds with the benzamide scaffold can effectively interfere with the inflammatory cascade. The anti-inflammatory action is believed to stem from the inhibition of gene transcription at the level of NF-κB, which not only curtails the inflammatory response but may also induce apoptosis in certain cells. nih.gov While direct studies on this compound are not extensively detailed in the public domain, the established anti-inflammatory profile of the benzamide class provides a strong basis for its potential efficacy.

Table 1: Potential Anti-inflammatory Mechanisms of Benzamide Compounds

| Mechanism | Target | Outcome |

| Inhibition of Transcription Factor | NF-kappaB | Decreased expression of pro-inflammatory genes |

| Reduction of Pro-inflammatory Cytokines | TNF-alpha | Attenuation of the inflammatory response |

Investigation of Analgesic Pathways and Effects

The investigation into the analgesic pathways of compounds structurally related to this compound suggests a potential interaction with key enzymes in the arachidonic acid cascade. The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of pain and inflammation.

Furthermore, the 5-lipoxygenase (5-LOX) enzyme pathway presents another avenue for analgesic activity. The 5-LOX enzyme is responsible for the production of leukotrienes, which are also involved in inflammatory and pain processes. mdpi.com Compounds that inhibit 5-LOX could therefore exhibit analgesic effects. For instance, studies on other novel compounds have demonstrated significant inhibition of the 5-LOX enzyme, suggesting a potential mechanism for pain relief. mdpi.comnih.gov In vivo studies on related compounds have shown significant antinociceptive effects, further supporting the potential for this class of molecules to act as analgesics. nih.gov

Agricultural and Ecological Impact Research

In the agricultural sector, benzamide derivatives have been investigated for their herbicidal properties. The ecological impact of such compounds is closely tied to their mechanism of action within plant physiology.

Detailed Studies on Herbicidal Mechanism of Action in Plant Physiology

Benzamide herbicides are known to act as inhibitors of the photosynthetic system II (PSII). nih.gov This inhibition disrupts the electron transport chain in chloroplasts, a critical process for photosynthesis. The disruption of photosynthetic electron transport leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to plant cell death.

Another potential herbicidal mechanism for compounds with related structures is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (protox). This enzyme is crucial for the synthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates singlet oxygen, a highly reactive species that causes rapid cell membrane disruption and plant death.

Comprehensive Structure-Activity Relationship (SAR) Analyses

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) analyses help in understanding how different parts of the molecule contribute to its efficacy and in designing more potent analogs.

Identification of Key Structural Determinants and Substituent Effects on Biological Activity

For the benzamide class of compounds, several structural features are critical for their biological activity. The nature and position of substituents on the benzene (B151609) ring, as well as the composition of the N-substituted side chain, play a significant role.

Key Structural Features and Their Effects:

Benzene Ring Substitution: The presence of halogen atoms, such as the two chlorine atoms in this compound, significantly influences the electronic properties and lipophilicity of the molecule. These factors are crucial for binding to target enzymes or receptors.

Amide Linkage: The amide group is often a key hydrogen bonding motif, enabling interaction with biological targets.

N-substituted Side Chain: The nature of the substituent on the nitrogen atom is a major determinant of activity. The N-(2-oxo-ethyl) group in the target compound introduces a reactive aldehyde functionality, which could be involved in covalent interactions with target proteins.

SAR studies on various benzamide derivatives have shown that modifications to these key areas can lead to significant changes in biological activity, including herbicidal and medicinal properties. nih.govnih.gov

Correlation of Molecular Descriptors with Observed Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. asianpubs.orgnih.gov These studies utilize various molecular descriptors to quantify the physicochemical properties of the molecules.

Commonly Used Molecular Descriptors in QSAR for Benzamides:

Topological Descriptors: These describe the connectivity and shape of the molecule.

Electronic Descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which influences its ability to cross cell membranes.

QSAR models developed for benzamide derivatives have successfully predicted their herbicidal and antimicrobial activities. nih.govnih.gov For instance, in herbicidal benzamides, descriptors related to molecular shape and electronic properties have been found to be critical for their inhibitory activity on PSII. nih.gov These models provide valuable insights into the design of new, more effective compounds.

In Vitro Mechanistic Studies

Quantitative Assessment of Binding Affinities with Target Macromolecules

There is no publicly available data from biochemical or biophysical assays, such as surface plasmon resonance or isothermal titration calorimetry, that quantifies the binding affinity of this compound to any specific protein or nucleic acid target.

Cellular Assays for Mechanism of Action Elucidation and Phenotypic Characterization

No studies have been published that utilize cellular assays to investigate the mechanism of action or to characterize any phenotypic changes induced by this compound. Research in this area would be required to understand its potential effects on cell viability, proliferation, differentiation, or other cellular processes.

Investigation of Signaling Pathway Modulation and Cellular Responses

The impact of this compound on intracellular signaling pathways remains uninvestigated. There are no reports on its ability to modulate the activity of key signaling molecules or to elicit specific cellular responses.

Future Research Directions and Translational Potential of 2,5 Dichloro N 2 Oxo Ethyl Benzamide

Development of Novel and Green Synthetic Methodologies

The synthesis of benzamide (B126) derivatives is a cornerstone of organic chemistry, yet there is a continuous drive towards more environmentally benign and efficient methods. Future research on 2,5-dichloro-N-(2-oxo-ethyl)-benzamide should prioritize the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize non-hazardous reagents.

Current research in the broader field of benzamide synthesis has identified several promising green approaches. For instance, solvent- and activation-free conditions have been successfully employed for the N-benzoylation of amines using vinyl benzoate. tandfonline.comtandfonline.com This method offers a clean and ecocompatible pathway, with the resulting amides being easily isolated through crystallization. tandfonline.comtandfonline.com Another sustainable approach involves the hydrolysis of nitriles in a water extract of pomelo peel ash (WEPPA), which can proceed without the need for external transition metals, bases, or organic solvents. mdpi.com The practicality of this method has been demonstrated on a larger scale, with the potential for reusing the bio-based solvent. mdpi.com

Furthermore, direct and selective functionalization of unactivated sp3 C–H bonds represents an effective strategy in green and sustainable chemistry for the synthesis of complex benzamide derivatives. beilstein-journals.org The application of visible-light-induced multicomponent reactions also offers an environmentally friendly route to novel amine derivatives under room temperature conditions. researchgate.net

Future synthetic strategies for this compound and its analogues could explore these and other green chemistry principles. A comparative overview of traditional versus potential green synthetic routes is presented in Table 1.

| Synthetic Approach | Traditional Methods | Potential Green Alternatives | Key Advantages of Green Methods |

| Amide Bond Formation | Use of acyl chlorides, anhydrides, or carboxylic acids with coupling agents, often requiring harsh conditions and generating stoichiometric waste. | Solvent-free reaction with enol esters (e.g., vinyl benzoate). tandfonline.comtandfonline.com | Reduced solvent waste, milder reaction conditions, easier product isolation. |

| Starting Materials | Reliance on petroleum-based feedstocks. | Utilization of bio-based solvents and reagents (e.g., WEPPA). mdpi.com | Use of renewable resources, reduced environmental impact. |

| Catalysis | Use of stoichiometric and often toxic reagents. | Application of reusable catalysts, visible-light photoredox catalysis. researchgate.net | Increased efficiency, reduced waste, milder conditions. |

| Overall Process | Multi-step syntheses with purification at each stage, leading to lower overall yield and higher waste generation. | One-pot reactions and cascade sequences. beilstein-journals.org | Improved atom economy, reduced number of synthetic steps and purification stages. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Benzamide derivatives are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. While the specific biological profile of this compound is yet to be fully elucidated, research on analogous compounds provides a roadmap for future investigations.

Substituted benzamides have been identified as atypical neuroleptics that interact with dopamine (B1211576) receptors. nih.gov Their mechanism of action involves the displacement of dopamine antagonists and agonists, with a notable difference in their effects on striatal versus extrastriatal regions compared to classical neuroleptics. nih.gov Another significant area of activity for benzamide derivatives is the inhibition of histone deacetylases (HDACs), which are crucial enzymes in gene regulation and are implicated in cancer and neurodegenerative diseases. nih.govnih.gov The design of hybrid benzamide-peptide HDAC inhibitors has shown promise, with some compounds exhibiting selectivity for specific HDAC isoforms. nih.govnih.gov

Furthermore, computational studies have guided the development of benzamide derivatives as glucokinase activators for the potential treatment of diabetes. nih.govnih.gov These studies have identified key pharmacophoric features required for activity. nih.govnih.gov The antitumor potential of N-substituted benzamides has also been explored, with some derivatives showing anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov

Future research on this compound should involve comprehensive screening against a panel of biological targets to uncover its potential therapeutic applications. Table 2 summarizes known biological targets for various benzamide derivatives, suggesting potential avenues for investigation for the title compound.

| Target Class | Specific Target(s) | Therapeutic Area | Example Benzamide Derivatives |

| G-Protein Coupled Receptors | Dopamine D2/D3 Receptors | Antipsychotic | Sulpiride, Tiapride nih.gov |

| Enzymes | Histone Deacetylases (HDAC1, HDAC3) | Oncology, Neurology | Hybrid benzamide-peptide inhibitors nih.govnih.gov |

| Enzymes | Glucokinase | Diabetes | Pyrazole benzamide derivatives nih.gov |

| Enzymes | Cytochrome P450 (CYP1B1) | Oncology | Selective CYP1B1 inhibitors vensel.org |

| Enzymes | Carbonic Anhydrase, Acetylcholinesterase | Glaucoma, Alzheimer's Disease | Benzenesulfonamides carrying benzamide moiety nih.gov |

Rational Design and Synthesis of Next-Generation Benzamide Analogues based on Advanced SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the design of more potent and selective drug candidates. For this compound, a systematic exploration of its SAR is a critical next step. This would involve the synthesis of a library of analogues with modifications at various positions of the molecule.

Key areas for modification include:

The Dichlorinated Phenyl Ring: Altering the position and nature of the halogen substituents can influence lipophilicity, electronic properties, and binding interactions.

The Benzamide Linker: Modifications to the amide bond, such as N-alkylation or replacement with bioisosteres, can affect metabolic stability and conformational preferences.

The N-(2-oxo-ethyl) Moiety: Introducing different substituents on the ethyl chain or replacing the terminal aldehyde with other functional groups could lead to new biological activities.

For instance, in the development of antitumor N-substituted benzamides, SAR studies have revealed that the 2-substituent of a phenyl ring in the R group and heteroatoms of the amide that can chelate with zinc are crucial for anti-proliferative activity. nih.gov Conversely, the presence of a chlorine atom or a nitro-group on the same benzene (B151609) ring was found to significantly decrease activity. nih.gov In the context of glucokinase activators, the synthesis of 3,5-disubstituted benzamide analogues has led to compounds with considerable antihyperglycemic activity in animal models. nih.gov

The rational design of next-generation analogues of this compound will be greatly enhanced by these established SAR principles from related series.

Integration of High-Throughput Screening and Computational Approaches for Drug Discovery (Non-Clinical)

Modern drug discovery heavily relies on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. For this compound, these approaches can be instrumental in exploring its therapeutic potential.

HTS can be employed to rapidly screen a library of analogues against a wide range of biological targets, providing a wealth of data on their activity profiles. This can help to identify novel and unexpected therapeutic applications.

Computational approaches, such as molecular docking, pharmacophore modeling, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can provide valuable insights into the molecular basis of activity. nih.govnih.gov These methods can be used to:

Predict the binding modes of this compound and its analogues to their biological targets.

Identify the key structural features required for potent activity.

Guide the design of new analogues with improved potency and selectivity.

Perform virtual screening of large compound databases to identify novel hits. nih.gov

For example, a computational study on benzamide derivatives as glucokinase activators successfully used pharmacophore development, 3D-QSAR, and docking studies to identify important features for activity and to screen for potent new compounds from the ZINC database. nih.gov Similarly, a combined in-silico and in-vitro approach was used to design selective CYP1B1 inhibitors based on a benzamide scaffold. vensel.org

The application of these integrated strategies to this compound will undoubtedly facilitate a more efficient and rational drug discovery process.

Investigation of Supramolecular Chemistry and Materials Science Applications

The ability of the benzamide functional group to form strong and directional hydrogen bonds makes it a valuable building block in supramolecular chemistry and materials science. While research in this area has largely focused on molecules with multiple benzamide units, the principles can be extended to explore the potential of this compound in these fields.

Benzene-1,3,5-tricarboxamides (BTAs) are a well-studied class of compounds that self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov These supramolecular polymers have applications in nanotechnology and polymer processing. nih.gov The introduction of different chalcogens, such as sulfur and selenium, in place of the amide oxygen can modulate the dipole-dipole interactions within these supramolecular polymers. rsc.org

Future research could investigate the self-assembly properties of this compound and its derivatives. The presence of the chloro-substituents and the oxo-ethyl group may lead to unique intermolecular interactions and novel supramolecular architectures. The formation of different combinations of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, as well as halogen bonding, can lead to supramolecular assemblies in one, two, and three dimensions. nih.gov These investigations could open up new avenues for the application of this compound in the development of advanced materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,5-dichloro-N-(2-oxo-ethyl)-benzamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. Aromatic amines react with acyl chlorides (e.g., dichlorobenzoyl chloride) in polar aprotic solvents like DMF at 60°C. Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography. Key intermediates are characterized via H/C NMR and IR spectroscopy to confirm amide bond formation and substituent positions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR confirms the absence of unreacted amine protons (δ 6.5–7.5 ppm for aromatic protons, δ 8.0–8.5 ppm for amide protons).

- IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the amide group.

- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular formula (e.g., CHClNO) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential toxicity. Waste should be neutralized (e.g., with activated carbon) and disposed via certified hazardous waste services. Conduct regular air quality checks for volatile intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in dichlorobenzamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles, torsion angles, and packing motifs. For example, dichlorobenzamides crystallize in monoclinic (space group P2/c) or triclinic systems (space group P), with unit cell parameters (e.g., a = 12.227 Å, β = 111.08°) validated via SHELXL refinement. Discrepancies in reported structures (e.g., bond lengths) are resolved using residual electron density maps .

Q. What strategies reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate regression to isolate variables (e.g., substituent electronegativity, steric effects). For example, contradictory antimicrobial activity across derivatives may arise from differential Cl-substitution patterns (2,5 vs. 3,5 positions). Dose-response assays under standardized conditions (pH, temperature) reduce variability. Cross-validate results with computational docking (e.g., AutoDock Vina) to assess target binding affinity .

Q. How can crystallization conditions be optimized for high-purity this compound?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using the "Ostwald rule of stages" to favor slow nucleation. Adjust cooling rates (0.1–1°C/min) and supersaturation levels. For twinned crystals, employ additives (e.g., ionic liquids) to disrupt non-equivalent lattice growth. Monitor crystal quality via PXRD and compare with reference data (e.g., CCDC entries) .

Q. What analytical methods assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- HPLC-UV : Track degradation products (e.g., hydrolysis to benzamide acid) at λ = 254 nm.

- TGA/DSC : Determine thermal decomposition thresholds (e.g., T > 200°C).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare with controls via LC-MS .

Q. How do computational models predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) identify electrophilic sites (e.g., carbonyl carbon). Fukui indices quantify local softness; higher values at the amide carbonyl suggest susceptibility to nucleophilic attack. Solvent effects (e.g., DMF vs. water) are modeled using the PCM approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products